molecular formula C12H15F2N B13610792 3-(3,4-Difluorobenzyl)piperidine

3-(3,4-Difluorobenzyl)piperidine

Cat. No.: B13610792
M. Wt: 211.25 g/mol
InChI Key: FCJOBFGQUQASNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorobenzyl)piperidine is a fluorinated piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine rings are privileged structures in drug discovery, often serving as key pharmacophores in bioactive molecules . The incorporation of fluorine atoms, as seen in the 3,4-difluorobenzyl moiety, is a common strategy to fine-tune a compound's properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity . This compound is primarily valued as a versatile synthetic intermediate or building block. Its structure suggests potential application in the discovery and development of ligands for central nervous system (CNS) targets. Specifically, research into structurally similar benzyloxy- and benzoylpiperidine compounds has shown potent and selective antagonistic activity against dopamine receptors (e.g., D4R) and serotonin receptors (e.g., 5-HT2A) . These receptors are critical in the study of neuropsychiatric and neurodegenerative diseases, such as Parkinson's disease and schizophrenia, making this compound a valuable tool for probing associated biological pathways and structure-activity relationships (SAR) . The piperidine nitrogen and the benzyl group offer sites for further chemical modification, allowing researchers to develop a diverse array of analogs for screening and optimization studies . Please Note: This product is strictly for research purposes and is classified as 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-4-3-9(7-12(11)14)6-10-2-1-5-15-8-10/h3-4,7,10,15H,1-2,5-6,8H2

InChI Key

FCJOBFGQUQASNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3,4 Difluorobenzyl Piperidine and Analogues

Strategies for the Construction of the Piperidine (B6355638) Core

The synthesis of substituted piperidines, particularly those bearing fluorinated moieties, presents unique challenges. Several key strategies have been developed to address these, including dearomatization-hydrogenation, cyclization reactions, and asymmetric approaches.

Dearomatization-Hydrogenation Approaches for Fluorinated Piperidines

A powerful strategy for the synthesis of fluorinated piperidines involves a one-pot dearomatization–hydrogenation (DAH) process starting from readily available fluoropyridine precursors. nih.govsciencedaily.com This method circumvents the often difficult pre-functionalization required in other synthetic routes. nih.gov

The DAH process typically involves two key steps performed in a single reaction vessel:

Dearomatization: The aromaticity of the fluoropyridine ring is broken, often using a rhodium catalyst and a boron reagent like pinacol (B44631) borane (B79455) (HBpin). springernature.com This step forms less stable diene intermediates. springernature.com

Hydrogenation: The resulting intermediates are then hydrogenated, leading to the saturated piperidine ring. nih.gov This step often employs molecular hydrogen. springernature.com

A significant advantage of this approach is its high diastereoselectivity, leading to the formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com This stereochemical control is crucial for developing drug candidates, as the orientation of fluorine substituents can significantly impact biological activity. researchgate.net The use of catalysts is essential to speed up these reactions and, in some cases, to make them possible at all. sciencedaily.com Researchers have found that for this process to be successful, all reagents and solvents must be dry to prevent deactivation of the catalyst. springernature.com

Despite its advantages, this method has faced challenges, including catalyst poisoning by the pyridine (B92270) substrate or the piperidine product and competing hydrodefluorination side reactions. nih.govspringernature.com However, optimization of reaction conditions, including the use of specific rhodium-carbene catalysts, has enabled the successful synthesis of a variety of fluorinated piperidine building blocks. nih.govspringernature.com

Intermolecular and Intramolecular Cyclization Reactions

Cyclization reactions represent a cornerstone in the synthesis of the piperidine core. Both intermolecular and intramolecular strategies are employed to construct the six-membered ring.

Intermolecular Cyclization: These reactions involve the coming together of two or more separate molecules to form the piperidine ring. A notable example is the three-component vinylogous Mannich-type reaction. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, can assemble multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine. rsc.org

Intramolecular Cyclization: In this approach, a single molecule containing the necessary functional groups undergoes cyclization to form the piperidine ring. This is a common and powerful strategy. nih.gov Examples include:

Aza-Sakurai Cyclizations: This acid-mediated annulation can be used to form piperidine rings. nih.gov

Prins and Carbonyl Ene Cyclizations: These reactions of certain aldehydes can be catalyzed by either Brønsted or Lewis acids to provide cis or trans 3,4-disubstituted piperidines, respectively. nih.gov The stereochemical outcome can be switched between kinetic and thermodynamic control. nih.gov

Palladium-Catalyzed Intramolecular Annulation: This method can be used to synthesize fused tricyclic indole (B1671886) skeletons containing a piperidine ring. encyclopedia.pub

Nitro-Mannich/Reduction Cyclization: This sequence provides a versatile route to substituted piperidines. The initial nitro-Mannich (or aza-Henry) reaction forms a β-nitroamine, which can then be reduced and cyclized. researchgate.net

Asymmetric and Stereoselective Synthesis

Controlling the stereochemistry of the piperidine ring is paramount for its application in medicinal chemistry. Asymmetric and stereoselective synthetic methods are therefore of high importance.

Achieving enantiomerically enriched 3-substituted piperidines has been a significant challenge. snnu.edu.cnnih.govacs.org While methods like chiral resolution can be used, they often involve additional steps. snnu.edu.cn Catalytic enantioselective methods offer a more direct and efficient route.

A key breakthrough is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This cross-coupling approach utilizes arylboronic acids and a dihydropyridine (B1217469) derivative to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This three-step process involves:

Partial reduction of pyridine. snnu.edu.cnnih.govacs.org

Rhodium-catalyzed asymmetric carbometalation. snnu.edu.cnnih.govacs.org

A final reduction to the piperidine. snnu.edu.cnnih.govacs.org

Another enantioselective approach involves the bromocyclization of olefinic amides catalyzed by amino-thiocarbamates. rsc.org The resulting 2-substituted 3-bromopiperidines can then be rearranged to valuable 3-substituted piperidines. rsc.org

The nitro-Mannich reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine, is a versatile tool for creating stereocenters. researchgate.net The subsequent reduction of the nitro group and cyclization can lead to the diastereoselective formation of highly substituted piperidines. researchgate.net This strategy has been successfully applied in the synthesis of various piperidine- and piperidinone-based drugs. researchgate.net

Functionalization and Derivatization Strategies

Once the 3-(3,4-difluorobenzyl)piperidine scaffold is constructed, further functionalization can be carried out to synthesize a diverse range of analogues. The piperidine ring contains several sites amenable to chemical modification.

The nitrogen atom of the piperidine ring is a common site for derivatization. It can act as a nucleophile in alkylation reactions , allowing for the introduction of various substituents. evitachem.com

The carbon atoms of the piperidine ring can also be functionalized. Direct C-H functionalization presents a powerful, albeit challenging, strategy. nih.gov The site-selectivity of C-H insertion reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govresearchgate.net For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.govresearchgate.net Functionalization at the C3 position is often achieved indirectly, for example, through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govresearchgate.net

Other derivatization strategies include:

Formation of Enamines: Piperidines can react with ketones to form enamines, which are versatile intermediates in organic synthesis. wikipedia.org

Dehydrohalogenation: Treatment with halogens can form chloramines, which can then undergo dehydrohalogenation to yield cyclic imines. evitachem.com

Derivatization for Analytical Purposes: The piperidine moiety can be derivatized to improve detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). For example, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly enhance the detection of organic acids. nih.gov

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, which can significantly influence the pharmacological properties of the resulting molecules.

N-Alkylation typically involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (DIPEA). The choice of solvent and temperature can be optimized to achieve high yields. For instance, reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with gentle heating. researchgate.netchemicalforums.com To prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to an excess of the piperidine. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is commonly achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. mdpi.comnih.gov These reactions are generally high-yielding and can be performed under mild conditions. The resulting amides are often stable and can serve as key intermediates in multi-step syntheses. nih.gov

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines
Reaction TypeReagentsBaseSolventGeneral ConditionsReference
N-AlkylationAlkyl Halide (e.g., R-Br, R-I)K₂CO₃, NaH, or DIPEADMF, AcetonitrileRoom temperature to 70°C researchgate.netchemicalforums.com
Reductive AminationAldehyde or Ketone (RCHO, RCOR')-Methanol, DichloromethaneReducing agent (e.g., NaBH₃CN, H₂/Pd-C) researchgate.net
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)Pyridine, TriethylamineDichloromethane, THF0°C to room temperature mdpi.comnih.gov

Side-Chain Modifications on the Benzyl (B1604629) Moiety

Modifications to the 3,4-difluorobenzyl ring of the molecule can be achieved through electrophilic aromatic substitution, although the reactivity of the ring is influenced by the competing effects of the substituents. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic attack. However, they are also weak resonance donors, directing incoming electrophiles to the ortho and para positions relative to themselves. researchgate.netlibretexts.org The alkyl substituent (the piperidinemethyl group) is an activating, ortho- and para-directing group. libretexts.org

The positions on the aromatic ring available for substitution are C2, C5, and C6. The directing effects of the existing substituents make predicting the major product complex. The fluorine at C4 directs to C3 (already substituted) and C5. The fluorine at C3 directs to C2 and C4 (already substituted). The benzyl group at C1 directs to C2 and C6. Therefore, electrophilic attack is most likely to occur at positions C2, C5, or C6. The precise outcome of such a reaction would depend on the specific electrophile and reaction conditions, and there is a lack of specific literature examples for these transformations on this compound itself.

General electrophilic aromatic substitution reactions that could potentially be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to install a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. These reactions might be challenging due to the deactivating nature of the difluoro-substituted ring. msu.edu

Ring Expansion Protocols

Ring expansion methodologies provide a powerful route to 3-substituted piperidines from more readily available pyrrolidine (B122466) precursors. A common strategy involves the ring expansion of 2-substituted pyrrolidines. nih.gov For instance, optically active 3-substituted 1-benzylpiperidines can be prepared from 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine. ewha.ac.kr The reaction proceeds through the formation of a bicyclic aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile to yield the six-membered piperidine ring. nih.gov

The choice of nucleophile and the substituents on the pyrrolidine ring can influence the regioselectivity of the ring-opening and whether the reaction is under kinetic or thermodynamic control. nih.gov This method allows for the stereocontrolled synthesis of chiral 3-substituted piperidines. Another approach involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines to form azepanes, and similar principles can be applied to other ring systems. rsc.orgchemrxiv.org

Table 2: Ring Expansion Strategies for the Synthesis of 3-Substituted Piperidines
Starting MaterialKey IntermediateReaction TypeOutcomeReference
2-(Hydroxymethyl)pyrrolidine derivativeBicyclic aziridinium ionIntramolecular cyclization followed by nucleophilic opening3-Substituted piperidine nih.govewha.ac.kr
2-Alkenyl pyrrolidineπ-Allylpalladium complexPalladium-catalyzed allylic amine rearrangementTwo-carbon ring expansion to an azepane rsc.orgchemrxiv.org

Synthesis of Spirocyclic Piperidine Derivatives

Spirocyclic piperidines are highly sought after in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.ukrsc.org Synthetic strategies to access these complex scaffolds from piperidine precursors, including those related to this compound, generally involve forming the new ring onto the pre-formed piperidine.

One common approach is intramolecular cyclization. For example, a piperidine derivative bearing a suitable tether can undergo cyclization to form the spirocyclic system. Methods for achieving this include:

Palladium-catalyzed intramolecular α-arylation: An amide-enolate on the piperidine ring can react with an aryl halide tether to form a spiro-lactam. whiterose.ac.uk

Radical cyclization: Tin-mediated or photoredox-catalyzed radical cyclizations can be used to form spirocycles. researchgate.net

Ring-closing metathesis: A piperidine with two alkenyl side chains can be cyclized using a Grubbs catalyst, followed by hydrogenation. whiterose.ac.uk

Multi-component reactions: One-pot reactions involving an amine, an aldehyde, and a β-ketoester or similar component can be used to construct complex spiro-piperidines.

Table 3: Methodologies for the Synthesis of Spirocyclic Piperidines
Synthetic StrategyKey ReactionExample Precursor TypeReference
Formation of spiro-ring on a pre-formed piperidineIntramolecular Pd-catalyzed α-arylationN-Acyl-3-(bromoarylalkyl)piperidine whiterose.ac.uk
Formation of spiro-ring on a pre-formed piperidineIntramolecular Friedel-Crafts Alkylation4-Allyl-4-aryl-piperidone researchgate.net
Formation of piperidine ring on a pre-formed carbocyclePictet-Spengler reactionTryptamine and a piperidone google.com
Multi-component ReactionOne-pot condensationAniline, formaldehyde, dimedone

Utility of this compound as a Synthetic Intermediate

The this compound framework is a valuable building block in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. researchgate.net Its derivatives have been extensively explored as antagonists for various G-protein coupled receptors.

A significant application of this scaffold is in the development of neurokinin (NK) receptor antagonists . Specifically, derivatives of benzylpiperidines have been identified as potent antagonists of the tachykinin neurokinin-1 (NK₁) receptor. nih.gov These antagonists are investigated for the treatment of conditions like pain, depression, and nausea. nih.gov Spiro-substituted piperidines derived from related structures have also shown dual antagonism for NK₁ and NK₂ receptors. nih.gov

Furthermore, the introduction of fluorine atoms onto the benzyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. For example, various fluorinated piperidine derivatives have been synthesized and evaluated as dopamine (B1211576) D4 receptor antagonists. nih.gov The benzoylpiperidine moiety, which can be conceptually derived from benzylpiperidines, is considered a privileged structure in medicinal chemistry, particularly for serotoninergic and dopaminergic receptor ligands. nih.gov The versatility of the this compound core allows for the systematic exploration of structure-activity relationships, making it a key intermediate in the discovery of new therapeutic agents.

Conformational Analysis and Structural Insights of Fluorinated Piperidines

Experimental Conformational Studies (e.g., NMR Spectroscopy for Diastereomer Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational preferences of fluorinated piperidines in solution. nih.gov Analysis of 19F NMR spectra, particularly the three-bond fluorine-proton coupling constants (3J(19F,1H)), allows for the unambiguous determination of the fluorine atom's relative orientation on the piperidine (B6355638) ring. researchgate.net

Large coupling constants (typically > 25 Hz) are indicative of an anti-periplanar (180°) relationship between the coupled nuclei, which corresponds to an axial orientation of the fluorine atom. Conversely, smaller coupling constants suggest a synclinal or gauche relationship, pointing to an equatorial position. researchgate.net For example, in studies of various N-protected 3,5-difluoropiperidines, 3J(3-Fa,4-Ha) values of 38.5-40.4 Hz confirmed an axial fluorine conformation, whereas values of 7.3-12.5 Hz indicated an equatorial orientation. nih.gov

Systematic studies on a wide array of fluorinated piperidines, including trifluoroacetamide (B147638) (TFA), hydrochloride (HCl), and unprotected (NH) analogues, have consistently shown that the combination of experimental NMR data with computational analysis provides a robust picture of their conformational behavior. nih.govnih.gov These experimental results have been pivotal in confirming the predictions of theoretical models regarding fluorine's influence. nih.gov

Table 1: Representative 3J(F,H) Coupling Constants and Inferred Conformation for N-Protected 3,5-Difluoropiperidines in Different Solvents. nih.gov
CompoundProtecting GroupSolvent3J(3-Fa,4-Ha) (Hz)Inferred F Conformation
14Pivaloyl (Piv)Chloroform7.3Equatorial
14Pivaloyl (Piv)DMSO38.5Axial
15tert-butoxycarbonyl (Boc)Chloroform12.5Equatorial
15tert-butoxycarbonyl (Boc)DMSO40.4Axial

Theoretical Basis of Conformational Preferences (e.g., Axial-F Preference)

Unlike most non-polar substituents, which prefer an equatorial position to minimize steric strain, fluorine often favors an axial orientation in the piperidine ring. This "axial-F preference" is not due to a single factor but rather a combination of stabilizing electronic interactions. nih.govresearchgate.net Computational studies, often using Density Functional Theory (DFT), have been instrumental in dissecting these forces. nih.gov

The primary contributors to the axial preference are:

  • Electrostatic Interactions: In protonated piperidinium (B107235) salts, a strong, attractive charge-dipole interaction occurs between the positively charged nitrogen (N+-H) and the electronegative axial fluorine atom. This electrostatic stabilization is a dominant force favoring the axial conformer. d-nb.infoacs.org
  • Hyperconjugation: This stereoelectronic effect involves the donation of electron density from an anti-periplanar C-H sigma (σ) bonding orbital into the adjacent C-F sigma-antibonding (σ) orbital. This σC-H → σC-F interaction is geometrically optimal when the C-F bond is axial, providing significant stabilization. researchgate.netd-nb.info This effect is particularly important in neutral (NH) and TFA-protected piperidines. d-nb.info
  • Dipole Minimization: The alignment of bond dipoles can influence overall molecular stability. In some conformations, placing the highly polar C-F bond in the axial position can lead to a more favorable overall molecular dipole moment compared to the equatorial conformer. d-nb.inforesearchgate.net
  • Steric Repulsion: While generally favoring the equatorial position, steric factors can sometimes promote an axial preference, particularly when other bulky substituents are present on the ring. d-nb.info
  • The relative importance of these forces depends on the specific substitution pattern and the protonation state of the piperidine nitrogen. d-nb.info For instance, electrostatic interactions dominate in HCl salts, while hyperconjugation plays a more significant role in neutral and TFA-protected analogues. d-nb.info

    Table 2: Key Forces Driving Axial Fluorine Preference in Piperidines. researchgate.netd-nb.infoacs.org
    Driving ForceDescriptionMost Relevant In
    Electrostatic InteractionAttractive force between N+-H and the axial C-F dipole.Protonated piperidinium salts (e.g., HCl salts)
    Hyperconjugation (σC-H → σ*C-F)Electron donation from an axial C-H bond into the low-lying C-F antibonding orbital.Neutral (NH) and N-acyl protected piperidines
    Dipole MinimizationArrangement of bond dipoles to achieve a lower net molecular dipole moment.General contributing factor

    Influence of Fluorine Atoms on Molecular Geometry and Dynamics

    The strong conformational preferences induced by fluorine substitution render the piperidine ring more rigid compared to its non-fluorinated counterparts. This conformational locking is a powerful strategy in drug design for presenting a specific pharmacophore geometry to a biological target. d-nb.info

    Furthermore, the conformational equilibrium of fluorinated piperidines can be highly sensitive to the surrounding environment, particularly solvent polarity. nih.govresearchgate.net A striking example is the solvent-dependent conformational switching observed in certain N-protected 3,5-difluoropiperidines. nih.gov In a low-polarity solvent like chloroform, these compounds adopt a conformation where the fluorine atoms are equatorial. However, upon increasing the solvent polarity by switching to DMSO, the conformation inverts to favor the diaxial state. nih.gov

    This dynamic behavior is attributed to the different dipole moments of the two conformers. The axial conformer is often more polar than the equatorial one. In a highly polar solvent, the more polar conformer is better stabilized, shifting the equilibrium. nih.gov This phenomenon highlights that the molecular dipole moment, influenced by fluorine's position, is a critical parameter that can be used to control molecular geometry and dynamics through the choice of solvent. nih.gov In some cases, this solvent-induced stabilization can even override the inherent electronic preferences observed in the gas phase or non-polar solvents. d-nb.info

    Structure Activity Relationship Sar Studies of 3 3,4 Difluorobenzyl Piperidine Derivatives

    Impact of Substituent Position and Nature on Biological Activity

    The biological activity of 3-(3,4-difluorobenzyl)piperidine derivatives is profoundly influenced by the position and nature of substituents on both the piperidine (B6355638) ring and the benzyl (B1604629) moiety. Systematic exploration of these modifications allows for the fine-tuning of a compound's interaction with its biological target.

    Research into various piperidine derivatives has consistently demonstrated that the placement of functional groups can dramatically alter potency and efficacy. For instance, in a series of 3,4-disubstituted piperidine derivatives developed as Akt inhibitors, the strategic introduction of substituents was guided by a conformational restriction strategy to enhance interaction with the target enzyme. nih.gov This led to the discovery of a 3,4,6-trisubstituted piperidine derivative with increased potency in cancer cell inhibition. nih.gov

    The nature of the substituent is equally critical. The introduction of fluorine atoms, as seen in the 3,4-difluorobenzyl group, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, pKa, and conformational preferences, which in turn affects binding affinity and metabolic stability. researchgate.netnih.gov Studies on fluorinated piperidines have shown that the position of the fluorine atom(s) can modulate the pKa of the piperidine nitrogen, a key factor in ligand-receptor interactions. researchgate.net

    Furthermore, modifications to the linker between the piperidine and benzyl rings, as well as the substitution pattern on the aromatic ring, are pivotal. In the development of dopamine (B1211576) D4 receptor antagonists, it was observed that while 3,4-difluorophenyl substitution was beneficial for potency, other substitutions led to a significant loss of activity. chemrxiv.org For example, moving from a p-fluoro or 3,4-difluorophenyl ether to a 3-fluorophenyl ether resulted in a considerable decrease in potency. chemrxiv.org

    The following interactive table summarizes the impact of various substituents on the biological activity of piperidine derivatives based on published research findings.

    Scaffold Substituent(s) Position(s) Observed Impact on Biological Activity Reference
    3,3-Difluoropiperidinep-fluoro, 3,4-difluoro, 4-fluoro-3-methyl on phenoxy group3Modest D4 receptor binding. chemrxiv.org
    3,3-Difluoropiperidine3-fluorophenyl ether3Significant loss of potency at D4 receptor. chemrxiv.org
    4,4-Difluoropiperidine (B1302736)3,4-difluorophenyl on phenoxy group3Most potent in the series for D4 receptor binding. chemrxiv.org
    4,4-Difluoropiperidine3-methylphenyl on phenoxy group3Active at D4 receptor. chemrxiv.org
    4,4-Difluoropiperidine4-chloro on phenoxy group3Loss of binding affinity at D4 receptor. chemrxiv.org
    3,4-Disubstituted PiperidineVarious substitutions on phenyl and piperidine moieties3, 4, 6Led to a superior 3,4,6-trisubstituted derivative with increased Akt1 inhibition. nih.gov
    PiperidineAromatic substituentsNot specifiedInfluenced muscle contraction properties. nih.gov

    Stereochemical Influence on Ligand-Target Interactions

    The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in determining how a ligand interacts with its biological target. For this compound and its derivatives, which contain at least one chiral center at the C3 position of the piperidine ring, the specific stereoisomer can have a profound impact on biological activity.

    The differential activity of enantiomers and diastereomers is a well-established principle in pharmacology. One stereoisomer may exhibit significantly higher affinity and/or efficacy for a receptor or enzyme compared to its mirror image or other diastereomers. This is because biological targets, being chiral themselves, provide a specific three-dimensional environment for binding.

    Studies on related piperidine derivatives have highlighted the importance of stereochemistry. For example, in the case of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the configuration and preferred conformation of the molecule were found to be critical for activity. nih.gov Potent agonists were shown to prefer an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring. nih.gov Conversely, antagonist properties were observed in compounds that favored an equatorial 4-aryl conformation. nih.gov

    The synthesis of specific stereoisomers is therefore a key aspect of drug discovery. Techniques such as diastereoselective lithiation and trapping have been employed to access specific trans-piperidine isomers, allowing for the exploration of their unique biological properties. whiterose.ac.uk

    Optimization Strategies for Enhanced Potency and Selectivity in Pre-clinical Research

    The optimization of lead compounds is a critical phase in pre-clinical drug discovery, aiming to enhance potency against the desired target while improving selectivity over other related and unrelated targets. For derivatives of this compound, several strategies are employed to achieve these goals.

    Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. By understanding the key interactions between a ligand and its binding site, medicinal chemists can make rational modifications to the lead compound. For example, the structure-based optimization of piperidine-pteridine derivatives as Leishmania pteridine (B1203161) reductase inhibitors led to compounds with significantly improved selectivity. nih.gov

    Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to an increase in potency. A conformational restriction strategy was successfully applied to a series of 3,4-disubstituted piperidine derivatives, resulting in a compound with enhanced antitumor efficacy. nih.gov

    Systematic SAR Exploration: As detailed in section 5.1, a systematic investigation of the structure-activity relationships is fundamental. This involves synthesizing and testing a library of analogs with modifications at various positions of the molecule. For instance, a systematic exploration of the phenyl group, hinge-linkage, and piperidine moiety of a lead compound led to the discovery of a superior 3,4,6-trisubstituted piperidine derivative with increased potency and a better safety profile. nih.gov

    Introduction of Specific Functional Groups: The strategic placement of functional groups can introduce new, favorable interactions with the target. The 3,4-difluoro substitution on the benzyl ring is an example of this, where the fluorine atoms can alter electronic distribution and form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

    The following table provides examples of optimization strategies and their outcomes in pre-clinical research on piperidine derivatives.

    Lead Compound Class Optimization Strategy Modification Outcome Reference
    3,4-Disubstituted piperidineConformational Restriction & SARIntroduction of a third substituent at the 6-positionIncreased potency in Akt1 and cancer cell inhibition, improved safety profile. nih.gov
    Piperidine-pteridine derivativesStructure-Based DesignModifications based on the target's 3D structureSignificantly improved selectivity for the parasite's enzyme. nih.gov
    4,4-Difluoropiperidine D4 antagonistsSAR ExplorationVariation of substituents on the phenoxy groupIdentification of the 3,4-difluorophenyl analog as the most potent in the series. chemrxiv.org
    4-Alkyl-4-arylpiperidinesStereochemical ControlSynthesis of specific diastereoisomersIdentification of potent agonists with axial 4-aryl preference and antagonists with equatorial 4-aryl preference. nih.gov

    Physicochemical Property Modulation in Pre-clinical Drug Discovery Research

    In addition to biological activity, the physicochemical properties of a drug candidate are paramount for its success. Properties such as lipophilicity, microsomal stability, and plasma protein binding significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The modulation of these properties is a key aspect of pre-clinical drug discovery for this compound derivatives.

    Microsomal Stability: This parameter assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. Higher microsomal stability generally leads to a longer half-life in the body. The introduction of fluorine atoms can block sites of metabolism, thereby increasing microsomal stability. nih.gov For instance, gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model derivatives. nih.gov

    Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its free concentration in the bloodstream. nih.govuj.edu.plresearchgate.net Only the unbound fraction of a drug is typically available to exert its pharmacological effect. uj.edu.pl The degree of PPB is influenced by factors such as lipophilicity and the presence of acidic or basic functional groups. uj.edu.pl While a certain level of PPB can be beneficial for drug distribution and duration of action, very high binding can limit efficacy. nih.gov Methods like equilibrium dialysis are used to determine the fraction of unbound drug (fu). nih.govresearchgate.net

    The following interactive table summarizes key physicochemical properties and their relevance in the pre-clinical evaluation of piperidine derivatives.

    Physicochemical Property Relevance in Drug Discovery Modulation Strategy for Piperidine Derivatives Reference
    Lipophilicity (LogP/LogD)Affects solubility, permeability, and metabolism.Introduction/positioning of fluorine atoms; modification of alkyl and aryl substituents. researchgate.netnih.gov
    Microsomal StabilityDetermines metabolic clearance and in vivo half-life.Introduction of fluorine atoms to block metabolic sites; structural modifications to reduce susceptibility to enzymatic degradation. nih.gov
    Plasma Protein Binding (PPB)Influences the free drug concentration and distribution.Modulation of lipophilicity and acidic/basic moieties. nih.govuj.edu.plresearchgate.net
    pKaAffects ionization state at physiological pH, influencing solubility and receptor interaction.Introduction of electron-withdrawing groups like fluorine near the piperidine nitrogen. researchgate.net

    Molecular Mechanism of Action Investigations

    Identification and Validation of Molecular Targets in Research Models

    The piperidine (B6355638) scaffold, particularly when substituted with benzyl (B1604629) groups, is recognized for its ability to bind to multiple biological targets. The identification of these targets is primarily achieved through in vitro binding assays, where the affinity of the compound for a specific receptor or enzyme is quantified. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

    Research has shown that analogues of 3-(3,4-Difluorobenzyl)piperidine can interact with several key protein families:

    Dopamine (B1211576) Receptors: Analogues featuring the difluorobenzyl moiety have demonstrated significant affinity for the dopamine D4 receptor (D4R). For instance, a 3,4-difluorophenyl derivative within a 4,4-difluoro-3-(phenoxymethyl)piperidine series was the most potent in its class, with a Kᵢ value of 5.5 nM. chemrxiv.org Similarly, a 3-(3,4-difluorobenzyl)oxy piperidine analogue was also found to be an active compound at the D4 receptor. nih.gov These findings establish the D4 receptor as a key molecular target for this class of compounds, which are often characterized as D4R antagonists. chemrxiv.orgnih.gov

    Sigma Receptors: The piperidine core is a crucial structural feature for high-affinity binding to both sigma-1 (σ₁R) and sigma-2 (σ₂R) receptors. nih.gov Studies on piperidine-based compounds have reported high affinity for σ₁R, with Kᵢ values as low as 3.2 nM for some derivatives. rsc.org The protonated form of the piperidine ring is considered essential for this high-affinity interaction. nih.gov

    Enzymes: The versatility of the piperidine scaffold is further demonstrated by its interaction with enzymes. Analogues have been identified as potent competitive inhibitors of human placental aromatase, a cytochrome P-450 enzyme. nih.govnih.gov For example, a 3-octyl analogue of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione showed a Kᵢ value of 0.09 µM against aromatase. nih.gov Other research has explored piperidine derivatives as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. umn.edu

    Histamine (B1213489) H3 Receptors: In the context of developing multi-target ligands, piperidine-based structures have shown high affinity for the histamine H3 receptor, with Kᵢ values often below 100 nM. nih.gov

    The following table summarizes the binding affinities of various piperidine analogues at their identified molecular targets.

    Compound Class/AnalogueMolecular TargetMeasurementValue
    4,4-Difluoro-3-(phenoxymethyl)piperidine (3,4-difluorophenyl derivative)Dopamine D4 ReceptorKᵢ5.5 nM chemrxiv.org
    3-(3,4-difluorobenzyl)oxy piperidine derivativeDopamine D4 ReceptorKᵢ169 nM nih.gov
    2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 ReceptorKᵢ3.2 nM rsc.org
    3-Octyl-3-(4-pyridyl)-piperidine-2,6-dioneAromataseKᵢ0.09 µM nih.gov
    3-Cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dioneAromataseIC₅₀0.3 µM nih.gov
    Piperidine-based dual ligand (Compound 12)Histamine H3 ReceptorKᵢ7.7 nM nih.gov
    Piperidine-based dual ligand (Compound 12)Sigma-1 ReceptorKᵢ4.5 nM nih.gov

    Exploration of Signaling Pathways Modulated by this compound Analogues

    Once an analogue binds to its molecular target, it can trigger or block a cascade of intracellular events known as signaling pathways. The functional outcome of this binding determines whether the compound acts as an agonist (activator), antagonist (blocker), or modulator.

    Dopamine D4 Receptor Antagonism: Analogues of this compound that bind to the D4 receptor typically function as antagonists. chemrxiv.orgnih.gov This means they occupy the receptor's binding site without activating it, thereby preventing the endogenous neurotransmitter, dopamine, from binding and initiating its downstream signaling. This mechanism is particularly relevant in the cortico-basal ganglia network, where the D4R is highly expressed. nih.gov The antagonist activity has been confirmed through functional assays like Bioluminescence Resonance Energy Transfer (BRET), which can measure a compound's effect on G-protein and β-arrestin transducer pathways associated with the receptor. mdpi.comnih.gov

    Sigma-1 Receptor Agonism: In contrast to their effects on the D4R, some piperidine derivatives act as agonists at the sigma-1 receptor. rsc.org An agonist binds to and activates the receptor, mimicking the effect of the natural ligand. This activation can influence a variety of cellular processes, as the σ₁R is known to be a chaperone protein located at the endoplasmic reticulum, modulating calcium signaling and protein folding.

    Inhibition of Viral Replication Pathways: The modulating effects of these compounds extend beyond receptor signaling. A piperidine-based derivative was found to inhibit influenza virus replication. Time-of-addition experiments indicated that the compound interferes with an early to middle stage of the viral life cycle after it has entered the host cell, suggesting it modulates cellular pathways that the virus hijacks for its own replication. nih.govnih.gov

    Allosteric Modulation Mechanisms

    In addition to binding at the primary (orthosteric) site of a receptor, some compounds can bind to a distinct, secondary site. This is known as allosteric modulation, and it can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its primary agonist.

    While direct evidence for this compound as an allosteric modulator is still emerging, related compounds with the piperidine scaffold have been identified as such. This mechanism is particularly noted for its potential to fine-tune receptor activity with greater subtlety than traditional agonists or antagonists. Research has highlighted the role of piperidine-containing structures as positive allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α7 subtype. nih.govgoogle.comnih.gov PAMs of the α7 nAChR are of therapeutic interest because they enhance the effect of the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves. This preserves the natural pattern of neurotransmission while boosting signaling, a mechanism considered for treating cognitive disorders. google.comnih.gov

    Interaction with Specific Biomolecules (e.g., Proteins, Enzymes)

    Understanding the interaction between a compound and its target protein at the atomic level is crucial for rational drug design. This involves identifying the specific amino acid residues within the protein's binding pocket that form bonds or have favorable interactions with the ligand.

    Interaction with the Sigma-1 Receptor: The binding of piperidine derivatives to the σ₁R has been studied in detail. A critical interaction involves the protonated nitrogen atom of the piperidine ring forming an essential salt bridge with the anionic residue Glutamic acid 172 (Glu172) in the σ₁R binding pocket. This strong ionic interaction is considered responsible for the high biological activity of many ligands at this receptor. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding modes and identified the crucial amino acid residues that stabilize the ligand within the receptor. rsc.orgnih.gov

    Interaction with Dopamine D4 Receptor: The binding of piperidine analogues to the D4R has also been rationalized using molecular docking and dynamics simulations. These studies help explain the observed structure-activity relationships, suggesting that different series of compounds (e.g., those with a terminal butyl chain versus a benzyl terminal) may interact with the D4R through distinct binding modes. mdpi.comnih.gov

    Interaction with Enzymes: For piperidine derivatives that act as enzyme inhibitors, the interaction involves fitting into the enzyme's active site. In the case of aromatase inhibitors, these compounds act as competitive inhibitors, meaning they directly compete with the natural substrate (e.g., testosterone) for binding to the active site of the enzyme, thereby blocking the production of estrogens. nih.gov

    The following table lists specific biomolecules and the nature of their interaction with piperidine analogues.

    BiomoleculeInteracting Moiety/ResidueType of Interaction
    Sigma-1 ReceptorGlutamic acid 172 (Glu172)Salt bridge with protonated piperidine nitrogen nih.gov
    Dopamine D4 ReceptorReceptor binding pocketNon-covalent binding interactions mdpi.comnih.gov
    Aromatase (Enzyme)Active siteCompetitive inhibition nih.gov

    Computational and Theoretical Chemistry Studies of 3 3,4 Difluorobenzyl Piperidine

    Molecular Modeling and Docking Simulations for Ligand-Target Interactions

    Molecular modeling and docking simulations are fundamental to understanding how a ligand like 3-(3,4-Difluorobenzyl)piperidine might interact with a biological target, such as a receptor or enzyme. These techniques predict the preferred orientation of a molecule when bound to a target, the binding affinity, and the nature of the interactions.

    Molecular Docking: This technique places the ligand into the binding site of a protein and scores the different poses based on a scoring function, which estimates the binding energy. For piperidine (B6355638) derivatives, docking studies have been crucial in identifying key interactions. For instance, studies on piperidine-based monoamine transporter ligands have used molecular modeling to understand how substituents on the piperidine ring interact with the binding pockets of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov The protonated nitrogen in the piperidine ring is often a key interaction point, forming a crucial bond with negatively charged residues like aspartate in the target protein. mdpi.com In simulations of opioid receptors, the amine of the piperidine ring was found to interact with a specific aspartate residue (Asp1473.32). mdpi.com

    Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic nature of the interactions and can confirm the stability of binding modes predicted by docking. nih.govresearchgate.net For example, MD simulations have been used to confirm the stability of pyrimidonic pharmaceuticals bound to the 3-chymotrypsin-like protease of SARS-CoV-2. nih.gov Such studies on complexes involving this compound could reveal the stability of its binding and the conformational changes in both the ligand and the protein upon binding.

    Key Interaction Findings from Piperidine Analogues:

    Hydrogen Bonding: The piperidine nitrogen, especially when protonated, frequently acts as a hydrogen bond donor. mdpi.com

    Hydrophobic Interactions: The benzyl (B1604629) group, particularly the difluorophenyl moiety of this compound, can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. mdpi.com

    π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein. chemrxiv.org

    Table 1: Potential Molecular Interactions of this compound in a Binding Site

    Interaction TypeLigand Moiety InvolvedPotential Protein Residue PartnersSignificance
    Ionic/Hydrogen BondPiperidine Nitrogen (protonated)Aspartate, GlutamateKey anchor for binding affinity. mdpi.com
    HydrophobicDifluorobenzyl Ring, Piperidine CH2 groupsLeucine, Isoleucine, Valine, AlanineContributes to binding and selectivity. mdpi.com
    π-π StackingDifluorophenyl RingTyrosine, Phenylalanine, TryptophanEnhances binding affinity through aromatic interactions. chemrxiv.org
    Halogen BondingFluorine AtomsOxygen/Nitrogen atoms (backbone or side-chain)Can contribute to binding specificity and affinity.

    Quantum Chemical Calculations (e.g., DFT, Conformational Energy Landscapes)

    Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are used to determine the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

    Conformational Analysis: The piperidine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is typically the most stable. The orientation of the substituent (axial vs. equatorial) significantly impacts the molecule's energy and how it can interact with a target. For this compound, the benzyl group at the 3-position will have a preferred orientation. Conformational analysis using DFT can calculate the relative energies of these different conformers. researchgate.net Studies on N-substituted piperidines have used DFT methods to fully optimize the geometry of various conformers and have found good correlation between calculated and experimental NMR data. researchgate.net The lowest energy conformation for a substituted piperidine generally seeks to minimize unfavorable steric interactions, such as 1,3-diaxial interactions. whiterose.ac.uk

    Conformational Energy Landscapes: By calculating the energy for a wide range of conformations, a potential energy surface (PES) or conformational energy landscape can be generated. pte.hu This map reveals the lowest energy conformations (valleys) and the energy barriers required to transition between them (hills). For drug design, it is crucial to know the geometry of the low-energy conformers, as these are the most likely to be biologically active. DFT calculations have shown that for some nucleoside derivatives, the saturation of bonds can significantly restrict the flexibility of ring systems. researchgate.net Similarly, the substitution pattern on the piperidine and benzyl rings of this compound will define its conformational preferences.

    Table 2: Predicted Conformational Data for Substituted Piperidines

    ParameterDescriptionRelevance to this compound
    Most Stable ConformerThe 3D arrangement with the lowest potential energy.Likely a chair conformation with the bulky 3,4-difluorobenzyl group in an equatorial position to minimize steric hindrance. whiterose.ac.uk
    Relative Conformer EnergiesThe energy difference between various stable conformers.Determines the population of each conformer at a given temperature; low-energy conformers are more abundant and more likely to be the bioactive conformation. researchgate.net
    Rotational BarriersThe energy required to rotate around single bonds (e.g., the bond connecting the benzyl group to the piperidine ring).Defines the flexibility of the molecule and its ability to adapt its shape to fit into a binding site.

    Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

    Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. nih.gov For a series of active compounds, a pharmacophore model can be generated to understand the key features responsible for their activity. This model can then be used to virtually screen large chemical databases for new compounds that match the pharmacophore, potentially identifying novel active molecules. nih.gov For derivatives of this compound, a pharmacophore model could consist of a hydrophobic aromatic feature (the difluorobenzyl group), a hydrogen bond donor/positive ionizable feature (the piperidine nitrogen), and specific spatial constraints.

    3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies aim to build a statistical model that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. researchgate.net These models can predict the activity of new, unsynthesized compounds and provide visual 3D contour maps that highlight regions where modifying the molecule would likely increase or decrease activity. For a series of piperidine derivatives, a 3D-QSAR model could reveal that increasing steric bulk in one region or enhancing negative electrostatic potential in another is beneficial for activity. researchgate.netnih.gov

    Table 3: Hypothetical 3D-QSAR Contour Map Interpretation for this compound Derivatives

    Contour Map ColorPropertyInterpretation for Design
    GreenStericFavorable region: Increasing the size of the substituent here may enhance activity.
    YellowStericUnfavorable region: Decreasing the size of the substituent here may enhance activity.
    BlueElectrostaticFavorable for positive charge: Adding electropositive groups here may enhance activity.
    RedElectrostaticFavorable for negative charge: Adding electronegative groups here may enhance activity.

    Prediction of Activity Spectra for Substances (PASS) for Novel Derivatives

    The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a molecule based on its structure. akosgmbh.denih.gov It compares the structure of a query molecule to a large database of known active compounds and calculates the probability of it exhibiting various biological activities, including pharmacological effects and mechanisms of action. nih.govclinmedkaz.org

    For novel derivatives of this compound, the PASS tool can be used as an initial screening step to predict a wide range of potential biological activities. clinmedkaz.org The output is a list of activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi). akosgmbh.de Activities with a high Pa value (typically Pa > 0.5 or 0.7) are considered likely and can guide further experimental testing. clinmedkaz.org

    For example, a PASS analysis of new piperidine derivatives synthesized at the Bekturov Institute of Chemical Sciences suggested that these compounds could affect various enzymes, receptors, and ion channels, indicating potential applications in treating cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org A similar analysis for derivatives of this compound could uncover novel therapeutic avenues for this chemical scaffold. The PASS approach has demonstrated an average prediction accuracy of about 95% in some studies. nih.govgenexplain.com

    Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)

    Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. bhu.ac.in It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly biological targets. researchgate.net The MEP map uses colors to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to positive charges), while blue indicates regions of positive potential (electron-poor, attractive to negative charges). bhu.ac.in For this compound, the MEP would likely show a negative potential around the electronegative fluorine atoms and a positive potential around the piperidine nitrogen's hydrogen atom (if protonated). researchgate.net This information can predict sites for hydrogen bonding and other electrostatic interactions.

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. numberanalytics.com The energy and shape of these orbitals are crucial for determining a molecule's reactivity. youtube.com

    HOMO: Represents the ability to donate electrons (nucleophilicity). The higher the energy of the HOMO, the more readily the molecule donates electrons.

    LUMO: Represents the ability to accept electrons (electrophilicity). The lower the energy of the LUMO, the more readily the molecule accepts electrons.

    The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an important indicator of molecular stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests high reactivity, while a large gap indicates high stability. numberanalytics.com For this compound, analysis of the FMOs can help predict its chemical reactivity and the nature of its potential interactions in a biological system. researchgate.net

    Advanced Research Applications and Contributions to Chemical Biology

    Application as Pharmacological Probes in Biological Systems

    The strategic incorporation of fluorine atoms into piperidine-containing molecules can significantly alter their basicity (pKa), which in turn influences their interaction with biological targets. scientificupdate.com This modulation of physicochemical properties makes such compounds valuable as pharmacological probes to investigate biological systems. For instance, the introduction of a fluorine atom into the piperidine (B6355638) ring of a kinesin spindle protein (KSP) inhibitor was shown to modulate the compound's pKa, leading to improved efficacy and the identification of a clinical candidate, MK-0731. scientificupdate.com This highlights how subtle structural modifications, such as fluorination, can fine-tune the biological activity of a molecule, allowing researchers to probe the specific requirements of a biological target.

    Similarly, a novel series of 4,4-difluoropiperidine (B1302736) ether-based antagonists were developed and characterized for their high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov Despite having limitations such as poor microsomal stability, their exceptional selectivity makes them valuable in vitro tool compounds for studying D4 receptor signaling pathways, particularly in cellular models of conditions like L-DOPA-induced dyskinesias. nih.gov These examples underscore the utility of fluorinated piperidine scaffolds, such as 3-(3,4-difluorobenzyl)piperidine, as sophisticated probes for dissecting complex biological processes at the molecular level.

    Role in Lead Optimization Campaigns in Pre-clinical Drug Discovery

    The piperidine scaffold is a recurring motif in drug discovery and plays a crucial role in lead optimization campaigns. nih.govnih.gov Lead optimization is a critical phase in preclinical drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising hit compound. nih.gov The structural versatility of the N-benzyl piperidine motif allows medicinal chemists to systematically modify the molecule to improve its drug-like properties. nih.gov

    A notable example is the development of 3,4,6-trisubstituted piperidine derivatives as orally active Akt inhibitors. nih.gov Starting from a lead compound with significant safety concerns, a systematic exploration of the structure-activity relationship (SAR) of the piperidine moiety led to the discovery of a new derivative with increased potency, reduced off-target effects (specifically, reduced blockage of the hERG channel), and a significantly improved safety profile. nih.gov This demonstrates how modifications on the piperidine ring can lead to the optimization of a lead compound into a viable clinical candidate. The insights gained from such studies provide a roadmap for the rational design of safer and more effective therapeutic agents. nih.gov

    Contributions to Fragment-Based Drug Discovery Research

    Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of novel lead compounds. whiterose.ac.uknih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then grown or linked together to create a more potent lead molecule. Piperidine-based scaffolds are well-suited for FBDD due to their three-dimensional nature, which allows for the exploration of chemical space beyond the flat, aromatic compounds that often dominate screening libraries. whiterose.ac.uk

    Research into the synthesis of diverse piperidine-based 3D fragment building blocks has expanded the chemical space available for FBDD campaigns. whiterose.ac.uk The development of synthetic methods to access a wide range of regio- and diastereoisomers of substituted piperidines provides a valuable toolkit for medicinal chemists. whiterose.ac.uk A virtual library generated from 20 different cis- and trans-disubstituted piperidines demonstrated their suitability for fragment-based screening, possessing favorable molecular properties for drug discovery programs. whiterose.ac.uk The availability of such diverse and well-characterized fragments, including those related to this compound, can significantly enhance the probability of finding novel starting points for drug development.

    Development of Novel Chemical Scaffolds and Bioisosteric Replacements

    The development of novel chemical scaffolds is a cornerstone of medicinal chemistry, aiming to create new molecular architectures with improved biological activity and drug-like properties. ajchem-a.comnih.gov The piperidine ring is a versatile platform for the construction of such scaffolds. For instance, highly substituted piperidine analogs have been synthesized and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com Furthermore, the piperidine framework has been incorporated into more complex structures, such as tricyclic spirolactams, which are considered privileged scaffolds due to their ability to interact with multiple biological targets. nih.gov

    The concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, is a key strategy in drug design. The difluorobenzyl group in this compound can be considered a bioisostere for other substituted phenyl rings. Fluorine substitution, in particular, is a powerful tool for modulating properties like pKa and lipophilicity. scientificupdate.comblumberginstitute.org This can lead to improved target engagement and better pharmacokinetic profiles. The strategic use of fluorine can therefore be a valuable approach in the design of novel compounds with enhanced therapeutic potential.

    Methodological Advancements in Chemical Synthesis and Biological Evaluation

    Advances in synthetic organic chemistry are crucial for providing access to novel and complex molecules for biological testing. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines has been an active area of research. whiterose.ac.ukresearchgate.netnih.gov For example, methods for the preparation of enantiomerically pure (3S)-3-(4-fluorobenzyl)piperidine have been developed and optimized for large-scale production. researchgate.net These synthetic advancements are critical for supplying sufficient quantities of compounds for preclinical and clinical studies.

    The diastereoselective synthesis of piperidine-3,4-diol (B3189941) and piperidine-3-ol derivatives as inhibitors of anaplastic lymphoma kinase (ALK) highlights the importance of controlling stereochemistry in drug design. nih.gov In this study, it was found that while both cis and trans diastereomers showed comparable in vitro activity, the trans-isomers demonstrated superior pharmacokinetic properties and in vivo efficacy. nih.gov This underscores the need for sophisticated synthetic methods that allow for the precise control of the three-dimensional arrangement of atoms in a molecule, as this can have a profound impact on its biological activity and therapeutic potential. The ongoing development of new synthetic routes and biological evaluation techniques continues to expand the possibilities for discovering and developing novel piperidine-based drugs. nih.govnih.gov

    Future Research Directions for 3 3,4 Difluorobenzyl Piperidine

    The exploration of 3-(3,4-Difluorobenzyl)piperidine and its analogs stands at a promising frontier in medicinal chemistry. The piperidine (B6355638) scaffold is a cornerstone in drug discovery, present in numerous FDA-approved pharmaceuticals. researchgate.net Future research efforts are poised to build upon this foundation, leveraging cutting-edge technologies and novel biological insights to unlock the full therapeutic potential of this compound class. The following sections outline key avenues for future investigation, from innovative synthetic strategies to untapped therapeutic applications.

    Q & A

    Q. Discrepancies in reported biological activity between similar fluorinated piperidine derivatives: How to resolve them?

    • Variations often arise from assay conditions (e.g., cell lines, ligand concentrations). Meta-analysis of published IC₅₀ values and standardized protocols (e.g., using HEK-293 cells overexpressing target receptors) can harmonize data .

    Q. Conflicting yields in synthetic protocols: What factors contribute to variability?

    • Impurities in starting materials (e.g., 3,4-difluorobenzyl chloride purity <95%) and moisture in solvents are common culprits. Yield optimization requires strict anhydrous conditions and reagent titration .

    Methodological Guidelines

    Best practices for assessing metabolic stability in hepatocyte assays:

    • Incubate 10 µM compound with primary human hepatocytes (37°C, 5% CO₂) for 0–120 minutes. Quench with acetonitrile, and analyze via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates favorable metabolic stability .

    Validating target engagement in vivo:

    • Use positron emission tomography (PET) with radiolabeled [¹⁸F]-3-(3,4-Difluorobenzyl)piperidine to quantify brain penetration and receptor occupancy in rodent models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.